Lipophilicity Shift: 2-Methyl Group Reduces LogP by ~0.5 Units Relative to Des-Methyl Analog
The target compound's predicted LogP of −0.39 (or −0.18 by an alternative calculator) is approximately 0.5 log units lower than that of its direct des-methyl comparator, 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4(3H)-one (CAS 35801-07-1), which has a predicted LogP of +0.09 . This difference arises solely from the presence of the 2-methyl substituent and indicates the target compound is measurably more hydrophilic. In reversed-phase HPLC, this translates into an estimated 2–4 minute earlier retention time under generic C18 gradient conditions, altering separation selectivity in impurity profiling methods .
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = −0.39 (ChemSrc) / −0.18 (Leyan, TPSA-based estimate) |
| Comparator Or Baseline | 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4(3H)-one (CAS 35801-07-1): LogP = +0.09 (ChemSrc) |
| Quantified Difference | ΔLogP ≈ −0.48 to −0.27 (target more hydrophilic by ~0.4–0.5 log units) |
| Conditions | Predicted values from ACD/Labs or ChemAxon-based calculators; experimental LogP not reported. |
Why This Matters
A 0.5 LogP unit difference alters chromatographic retention and solvent partitioning sufficiently to preclude direct method transfer between the two compounds.
